
(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Indole-Based Scaffolds : A study by Nazir et al. (2018) demonstrated the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing the versatility of indole derivatives in creating potent urease inhibitors. These compounds, including variants similar in structure to "(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride", have shown promise in drug design due to their inhibitory activity and mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Biological and Pharmacological Applications
- Antifungal Tripeptides : Research into antifungal tripeptides, including those similar in structure to "this compound", has highlighted the potential of these compounds in drug design. The computational study by Flores-Holguín et al. (2019) utilized conceptual density functional theory to predict the molecular properties and bioactivity scores of these tripeptides, indicating their usefulness in antifungal applications (Flores-Holguín et al., 2019).
Antimicrobial Activities
- Synthesis of N-Aryl-Indolylpropanamides : Giraud et al. (2010) explored the synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. Their findings suggest that these compounds, including structures similar to "this compound", could serve as valuable leads in the development of new immunosuppressive agents (Giraud et al., 2010).
Corrosion Inhibition
- 3-Amino Alkylated Indoles as Corrosion Inhibitors : Verma et al. (2016) reported on the use of 3-amino alkylated indoles, related in function to "this compound", as effective corrosion inhibitors for mild steel in acidic environments. This study underscores the potential industrial applications of indole derivatives in protecting metal surfaces against corrosion (Verma et al., 2016).
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.ClH/c20-17(12-15-13-22-18-9-5-4-8-16(15)18)19(23)21-11-10-14-6-2-1-3-7-14;/h1-9,13,17,22H,10-12,20H2,(H,21,23);1H/t17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIVXXSWSARJKE-LMOVPXPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
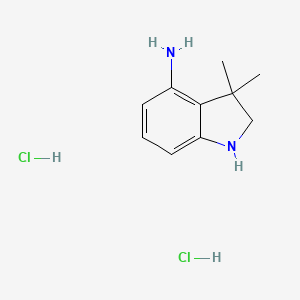
![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)
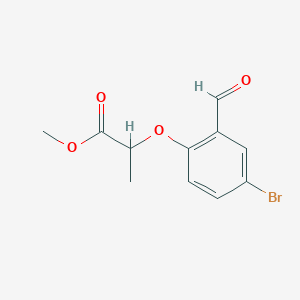
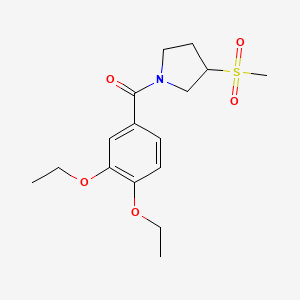
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
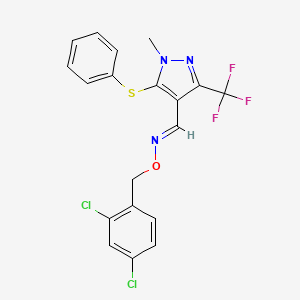
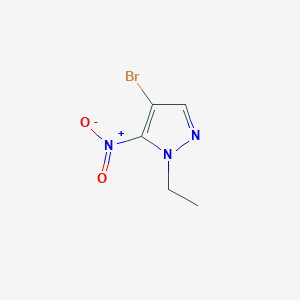
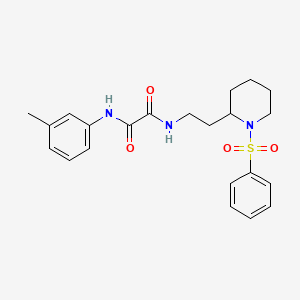
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
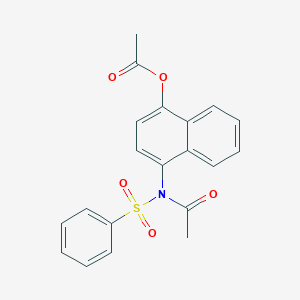
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
